Methyl 1,4-dihydroquinoline-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1,4-dihydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,7,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLQTNUWLFCKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of the Methyl 1,4 Dihydroquinoline 3 Carboxylate Scaffold
Modifications of the Ester Moiety (e.g., Hydrolysis, Transesterification)
The ester group at the 3-position of the methyl 1,4-dihydroquinoline-3-carboxylate scaffold is amenable to standard transformations such as hydrolysis and transesterification. These reactions are fundamental for converting the methyl ester into other functional groups, such as carboxylic acids or different esters, which can be crucial for modulating the biological activity or physical properties of the molecule.
Hydrolysis of the methyl ester to the corresponding carboxylic acid is typically achieved under basic conditions. For instance, the hydrolysis of a related compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, is accomplished by refluxing with an aqueous solution of sodium hydroxide (B78521) in a solvent like isopropanol. nih.govresearchgate.net Acidification of the reaction mixture then precipitates the carboxylic acid. nih.govresearchgate.net This transformation is significant as the resulting carboxylic acid can serve as a handle for further derivatization, such as amide bond formation.
Transesterification , the conversion of one ester to another, can be accomplished by reacting the methyl ester with a different alcohol in the presence of a catalyst. organic-chemistry.org This reaction is often driven by using the desired alcohol as the solvent to shift the equilibrium towards the product. researchgate.net For example, in a study on related kynurenic acid derivatives, when a reaction was conducted in isopropyl alcohol, transesterification to the isopropyl ester was observed. nih.gov Various catalysts, including acids, bases, and organometallic compounds, can be employed to facilitate this transformation. organic-chemistry.org
Table 1: Examples of Ester Moiety Modifications
| Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | 1 M NaOH (aq), i-PrOH, reflux | 4-Hydroxy-2-(methylthio)quinoline-3-carboxylic acid | nih.govresearchgate.net |
| Transesterification | Isopropyl alcohol, 80 °C | Isopropyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivative | nih.gov |
Alkylation Reactions of the 1,4-Dihydroquinoline (B1252258) Ring System
Alkylation reactions on the 1,4-dihydroquinoline ring system provide a direct method for introducing alkyl groups at various positions, significantly expanding the chemical space of accessible derivatives. These reactions can occur at the nitrogen atom (N-alkylation) or, in the case of heteroatom-substituted analogues, at oxygen (O-alkylation) or sulfur (S-alkylation) atoms.
N-alkylation of the 1,4-dihydroquinoline ring introduces a substituent on the nitrogen atom, which can influence the electronic properties and steric hindrance of the molecule. This reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the dihydroquinoline acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. The use of a base, such as potassium carbonate or sodium hydride, is often necessary to deprotonate the nitrogen, thereby increasing its nucleophilicity. google.com
In the context of related quinoline (B57606) systems, N-alkylation is a common strategy. For instance, the reaction of ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate with 2-fluoroethyl bromide in the presence of a base leads to the corresponding N-alkylated product. google.com
For analogues of this compound that contain hydroxyl or thiol substituents, O- and S-alkylation are important transformations. The regioselectivity of these reactions can often be controlled by the choice of reaction conditions.
In a study on the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, S-alkylation was achieved selectively by using a mild base like triethylamine (B128534) in DMF with methyl iodide. nih.govresearchgate.net This initial S-methylation yields methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. nih.govresearchgate.netnih.gov Subsequent alkylation of this intermediate with methyl iodide in the presence of a stronger base, such as sodium hydride or potassium carbonate, leads to a mixture of O- and N-methylated products. nih.govresearchgate.netnih.gov The predominance of the O-methylated product is observed under these conditions. nih.govresearchgate.netnih.gov
The choice of base and solvent plays a crucial role in the outcome of these alkylation reactions. For example, the use of sodium hydride or potassium carbonate in a polar aprotic solvent like DMF or DMSO facilitates the formation of the O- and N-alkylated products. nih.gov
Table 2: Alkylation Reactions of Dihydroquinoline Analogues
| Alkylation Type | Substrate | Reagents and Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| S-Alkylation | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | MeI, triethylamine, DMF, 50 °C | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | nih.govresearchgate.net |
| O-/N-Alkylation | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | MeI, NaH or K2CO3, DMF or DMSO, 60-80 °C | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate and Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | nih.govresearchgate.netnih.gov |
Electrophilic and Nucleophilic Reactions on the Dihydroquinoline Core
The dihydroquinoline core of this compound is susceptible to both electrophilic and nucleophilic attacks, allowing for a wide range of functionalizations. These include Mannich reactions, reductions, and dehydrogenations.
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. In the case of 1,4-dihydroquinoline-3-carboxylates, the active hydrogen is typically at the C4 position. However, studies have shown that for certain enaminoester derivatives of 1,4-dihydroquinolines, the Mannich reaction can occur at the γ-carbon atom of the enamine system. jst.go.jp
For example, two ethyl 1,2-dimethyl-1,4-dihydroquinoline-3-carboxylate derivatives have been shown to undergo the Mannich reaction to yield 1-methyl-2-(2-disubstituted aminoethyl) derivatives. jst.go.jp This demonstrates the utility of the Mannich reaction in introducing aminoalkyl groups onto the dihydroquinoline scaffold, which is a common strategy in drug discovery for improving solubility and biological activity.
The 1,4-dihydroquinoline ring can be either reduced to a 1,2,3,4-tetrahydroquinoline (B108954) or oxidized (dehydrogenated) to the corresponding quinoline. The choice of reagents and reaction conditions dictates the outcome of these transformations.
Reduction of the dihydroquinoline ring to a tetrahydroquinoline can be achieved through catalytic hydrogenation. rsc.org For example, hydrogenation of a substituted dihydroquinoline using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can lead to the corresponding tetrahydroquinoline. nih.gov In some cases, changing the catalyst from Pd/C to platinum on carbon (Pt/C) can influence the stereoselectivity of the reduction. nih.gov
Dehydrogenation of the 1,4-dihydroquinoline ring to form the aromatic quinoline system is a common transformation. researchgate.net This aromatization can be promoted by various oxidizing agents. For instance, acid-promoted removal of a protecting group on the nitrogen, such as a Boc group, can be accompanied by oxidation to the quinoline. nih.gov Catalytic dehydrogenation can also be achieved using systems like Pd/C in the presence of a hydrogen acceptor such as ethylene. researchgate.net
Table 3: Reduction and Dehydrogenation Reactions of Dihydroquinoline Systems
| Reaction | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Reduction | H2, Pd/C or Pt/C | Tetrahydroquinoline | nih.gov |
| Dehydrogenation | Acid (e.g., for Boc-protected derivatives) | Quinoline | nih.gov |
| Dehydrogenation | Pd/C, ethylene | Quinoline | researchgate.net |
Mechanistic Insights into 1,4 Dihydroquinoline Chemical Processes
Elucidation of Reaction Pathways and Intermediate Species
The construction of the 1,4-dihydroquinoline (B1252258) skeleton can be achieved through diverse reaction pathways, often involving a sequence of carefully orchestrated steps. A common strategy is the transition-metal-free intermolecular cascade cyclization, which can start from simple enaminones and aldehydes. researchgate.netrsc.org This one-pot protocol proceeds through a series of intermediate stages to afford a variety of 1,4-dihydroquinoline derivatives. researchgate.netrsc.org Another prominent pathway involves organocatalytic domino reactions, such as the aza-Michael/1,6-addition cascade between ortho-tosylaminophenyl-substituted para-quinone methides and ynals, which efficiently yields the 1,4-dihydroquinoline core. nih.gov
The specific nature of the intermediates can vary significantly with the chosen synthetic route. For instance, in some syntheses, the reaction proceeds through the formation of a carbonium intermediate. researchgate.net This intermediate is generated by the cleavage of a C-C bond, with a fragment of a reactant acting as a leaving group, and is subsequently trapped by a nucleophile to form the final product. researchgate.net
Certain cyclization reactions leading to dihydroquinoline frameworks are understood to proceed through biradical intermediates. One such reported mechanism involves a triplet biradical mediated dimerization-cyclization of isocyanoaryl-tethered alkylidenecyclobutanes. researchgate.netresearchgate.net This process is initiated through a key 1,4-diazabutatriene intermediate which, following an intramolecular redox event, generates a biradical species. researchgate.net This biradical intermediate then undergoes a series of bond-breaking and bond-forming events to construct the final macrocyclic structure containing the dihydroquinoline unit. researchgate.net The viability of this mechanistic pathway has been supported by density functional theory (DFT) calculations. researchgate.netresearchgate.net
While not directly involving 1,4-dihydroquinoline synthesis, related studies on the [2+2] cycloaddition of isocyanates with electron-rich alkenes also highlight the role of diradical intermediates. researchtrends.net In these reactions, a single electron transfer (SET) from the alkene to the isocyanate leads to a 1,4-diradical intermediate. researchtrends.net This intermediate exists in equilibrium between triplet and singlet states and can subsequently close to form the cyclized product. researchtrends.net These findings underscore the potential for radical-mediated pathways in the formation of heterocyclic rings.
The formation of an initial adduct is a key step in many synthetic routes toward 1,4-dihydroquinolines. For example, the synthesis of certain dihydroquinoline derivatives proceeds through the formation of a Knoevenagel adduct, which is then followed by a nucleophilic addition and a subsequent electrocyclic ring closure to yield the final heterocyclic product. nih.gov
In a different context, the reaction of 1,4-benzoquinones with liquid ammonia (B1221849) demonstrates initial adduct formation via nucleophilic addition to a carbonyl carbon. rsc.org This process leads to 4-amino-4-hydroxycyclohexa-2,5-dienones. rsc.org In some cases, these monoadducts can be in equilibrium with diadducts (3,6-diamino-3,6-dihydroxycyclohexa-1,4-dienes), particularly at lower temperatures. rsc.org While this specific reaction does not produce a 1,4-dihydroquinoline, it illustrates the fundamental principle of adduct formation as a precursor to more complex transformations in quinone-related chemistry.
Hydrazine catalysis has been effectively employed in the ring-closing carbonyl-olefin metathesis (RCCOM) to synthesize 1,2-dihydroquinolines, which are structural isomers of 1,4-dihydroquinolines. nih.govchemrxiv.orgnih.govacs.org This strategy involves the conversion of N-allyl 2-aminobenzaldehydes into the corresponding dihydroquinoline. nih.govchemrxiv.org The catalytic cycle is proposed to involve [3+2] cycloadditions and cycloreversions. nih.gov
A detailed mechanistic investigation of this transformation revealed key insights into the reaction steps. The cycloaddition step in these nitrogen-containing substrates was found to be slower compared to analogous oxygen-containing substrates. nih.govnih.govacs.org Conversely, the subsequent cycloreversion step, which breaks the bonds of the cycloadduct to form the final product, was observed to be more facile. nih.govnih.govacs.org The greater electron-donating character of the nitrogen atom is believed to retard the initial bond formation in the cycloaddition but aids in the bond-breaking process during cycloreversion. chemrxiv.org
| Step | Reactant Type | Relative Rate | Mechanistic Rationale |
| Cycloaddition | N-allyl 2-aminobenzaldehydes | Slower | Greater electron-donating power of nitrogen inhibits bond formation. nih.govchemrxiv.org |
| Cycloreversion | Nitrogen-containing cycloadduct | Faster | Greater electron-donating power of nitrogen assists bond breaking. nih.govchemrxiv.org |
This table summarizes the relative rates of key steps in the hydrazine-catalyzed RCCOM for the synthesis of 1,2-dihydroquinolines compared to their oxygen analogs.
Stereochemical Control and Enantioselectivity Mechanisms
Achieving stereochemical control is a significant challenge in the synthesis of chiral 1,4-dihydroquinolines. A highly successful strategy for accessing enantioenriched 1,4-dihydroquinolines is the asymmetric partial hydrogenation of quinoline (B57606) precursors. nih.gov This method often utilizes an ester group at the 3-position of the quinoline ring, as in "Methyl 1,4-dihydroquinoline-3-carboxylate," to enhance the electronic deficiency and polarity of the C3-C4 double bond, thereby facilitating hydrogenation. nih.gov
The use of a chiral Iridium-SpiroPAP catalyst has proven effective for the hydrogenation of a wide range of 4-substituted 3-ethoxycarbonylquinolines, yielding chiral 1,4-dihydroquinolines with high enantioselectivity (up to 99% ee). nih.gov The origin of this high degree of stereochemical control has been investigated using Density Functional Theory (DFT) calculations, which provide insight into the transition states of the reaction mechanism and the interactions between the substrate and the chiral catalyst. nih.gov Noncovalent interactions, such as hydrogen bonding and π-system engagements between the catalyst's ligand and the substrate, are central to achieving precise stereochemical control in such transition metal-catalyzed transformations. researchgate.net
Another approach to enantioselectivity involves the kinetic resolution of racemic 1,2-dihydroquinolines using lithiation with the chiral diamine sparteine, which can achieve high enantiomer ratios. researchgate.net The resulting enantioenriched 1,2-dihydroquinolines can then be converted to 1,4-dihydroquinolines while retaining their stereochemistry. researchgate.net
Catalytic Cycle Analysis in Metal-Mediated Transformations
Metal-mediated reactions are fundamental to many modern synthetic routes for 1,4-dihydroquinolines and their precursors. The catalytic cycles of these transformations typically involve a sequence of steps including oxidative addition, ligand exchange, migratory insertion, and reductive elimination.
In the context of the Iridium-catalyzed asymmetric hydrogenation of quinolines, the catalytic cycle involves the coordination of the quinoline substrate to the chiral iridium complex. nih.govnih.gov Hydrogen gas then adds to the metal center, and subsequent insertion steps lead to the reduction of the C3-C4 double bond. The resulting enantioenriched 1,4-dihydroquinoline product is then released, regenerating the active catalyst for the next cycle. nih.gov The specific geometry of the catalyst-substrate complex during the hydrogen transfer step is what dictates the stereochemical outcome. nih.gov
Cross-coupling reactions, such as the Suzuki-Miyaura reaction catalyzed by palladium complexes, are also vital for constructing the complex precursors needed for dihydroquinoline synthesis. mdpi.com The generally accepted catalytic cycle for these reactions begins with the oxidative addition of an organohalide to a Pd(0) complex. This is followed by a transmetalation step with an organoboron compound and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. mdpi.com
Theoretical and Computational Chemistry Studies on Methyl 1,4 Dihydroquinoline 3 Carboxylate and Analogues
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is widely applied to quinoline (B57606) derivatives to calculate molecular properties, optimize geometries, and explore reaction mechanisms. researchgate.netrsc.org DFT calculations are instrumental in determining reactivity descriptors like electronegativity, chemical hardness, and electrophilicity indices. nih.govrsc.org
The electronic properties of a molecule are fundamental to its chemical reactivity. DFT calculations are frequently used to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.netscispace.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netscispace.com For quinoline derivatives studied as corrosion inhibitors, a higher EHOMO value is associated with a greater tendency for the molecule to donate electrons to the metal surface, enhancing inhibition. Conversely, a lower ELUMO indicates a stronger ability to accept electrons from the metal. scispace.com
From these orbital energies, other important electronic properties can be derived, such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (σ). researchgate.netnih.gov These parameters provide a quantitative basis for understanding the interaction of dihydroquinoline derivatives in various chemical environments.
Table 1: Key Quantum Chemical Parameters for Dihydroquinoline Analogues
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
This table provides a general overview of parameters calculated using DFT. Specific values are dependent on the exact molecular structure and computational method.
Geometry optimization is a fundamental computational task to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.compennylane.ai For dihydroquinoline derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to calculate the optimized molecular geometry. researchgate.net An inaccurate geometry can lead to erroneous calculations of other molecular properties. mdpi.com
Conformational analysis of related quinoline structures has been performed to identify the most stable conformers. For instance, a study on methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate revealed that the most stable conformations differ only by the rotation of the ester group. nih.gov The geometry optimization process involves starting with an initial molecular structure and systematically altering the coordinates of the atoms to find a new geometry with a lower total energy, until a stationary point is reached. mdpi.com This process is crucial for understanding the steric and electronic effects that govern the molecule's shape and, consequently, its interactions with other molecules or surfaces. nih.gov
DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. nih.gov By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy can be determined, providing insight into the reaction's feasibility and kinetics.
For example, the methylation of a methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate anion was theoretically interpreted using DFT calculations (B3LYP/cc-pVDZ) to understand the regioselectivity of the reaction. nih.govmdpi.com The calculations of the electron structure of the anion helped to explain the experimentally observed formation of O- and N-methylation products. mdpi.comresearchgate.netnih.gov Similarly, DFT has been used to investigate the complex hydrodenitrogenation (HDN) mechanism of quinoline on catalyst surfaces, exploring various hydrogenation and ring-opening reaction pathways to understand how the molecule is broken down. nih.gov
Molecular Dynamics (MD) Simulations for Adsorption and Interaction
While quantum chemical calculations provide insight into static electronic structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. youtube.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of dynamic processes like adsorption, conformational changes, and intermolecular interactions. scispace.comohio.edu
MD simulations are particularly valuable for understanding how dihydroquinoline derivatives interact with surfaces, which is relevant in fields such as corrosion inhibition. scispace.comresearchgate.net In these studies, a simulation box is constructed containing the inhibitor molecules, a corrosive medium (e.g., water and ions), and a metal surface (e.g., Fe). researchgate.netresearchgate.net The simulation reveals how the inhibitor molecules move towards and adsorb onto the metal surface, forming a protective layer. researchgate.net The strength of this interaction can be quantified by calculating the adsorption energy, with more negative values indicating stronger and more stable adsorption. scispace.com These simulations have shown that quinoline derivatives can adsorb flatly on a metal surface, maximizing surface coverage. researchgate.net
MD simulations are also used to assess the stability of protein-ligand complexes, which is crucial in drug discovery. mdpi.commdpi.com After docking a dihydroquinoline analogue into the active site of a target protein, an MD simulation can be run for tens or hundreds of nanoseconds to observe the stability of the binding pose and the flexibility of the protein-ligand complex. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of Dihydroquinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.govnih.gov The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. researchgate.net
For dihydroquinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed. mdpi.com These models generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or hydrophobic properties would likely increase or decrease activity, providing a roadmap for designing more potent analogues. mdpi.com
The first step in QSAR modeling is the calculation of a large number of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. nih.gov These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume), and topological descriptors, among others. researchgate.netnih.gov
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity (e.g., inhibitory concentration, reaction rate). nih.govnih.gov For instance, a QSAR study on quinoline derivatives as P-glycoprotein inhibitors successfully developed predictive models by correlating molecular structures with inhibitory activity. nih.gov Such models help identify the key molecular features that govern the chemical reactivity or biological function of dihydroquinoline derivatives, facilitating the in silico design of new compounds with desired properties before their experimental synthesis. nih.govmdpi.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Methyl 1,4-dihydroquinoline-3-carboxylate |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
| 2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile |
| 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile |
| 2-amino-7-hydroxy-4-(p-tolyl)-1,4-dihydroquinoline-3-carbonitrile |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate |
| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate |
| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate |
| 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid |
| 6-methyl-2-(p-tolyl)-1,4-dihydroquinoxaline |
| 5,6,7,8-tetrahydroquinoline |
| 1,2,3,4-tetrahydroquinoline (B108954) |
| decahydroquinoline |
| ortho-propylaniline |
| 2-propylcyclohexylamine |
| 3-methylcyclohexanone |
| ethyl formate |
| sodium (2-methyl-6-oxocyclohexylidene)methanolate |
| 8-methyl-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| Methyl 3-aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates |
| 1,2-dihydroquinoline |
| 1,4-dihydroquinoline (B1252258) |
| Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate |
| 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethan-1-one |
| Ethyl 6-amino-2-methyl-4-phenylquinoline-3-carboxylate |
| 5-{[(4-Dimethylamino-benzylidene)-amino]-methyl}-quinolin-8-ol |
| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
Predictive Modeling for Chemical Interactions
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational drug design. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, such as 4-oxo-1,4-dihydroquinoline-3-carboxamides, 3D-QSAR models have been developed to predict their anticancer activity. researchgate.net
In one such study, both atom-based and field-based 3D-QSAR models were generated. researchgate.net The atom-based model yielded a good cross-validation correlation coefficient (Q²) of 0.5715 for the test set and a correlation coefficient (R²) of 0.8704 for the training set. researchgate.net Similarly, the field-based QSAR model showed a Q² of 0.5697 and an R² of 0.817. researchgate.net These statistical values indicate that the models are robust and have good predictive power for designing novel analogues with potentially enhanced activity. researchgate.net
Another study focused on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov This research employed various machine learning regression methods to develop QSAR models. The most successful model, based on a gradient boosting algorithm, demonstrated a high predictive quality with a coefficient of determination (R²) of 95%. nih.gov These predictive models are instrumental in understanding the structural requirements for potent biological activity and in prioritizing the synthesis of new compounds. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
For analogues of this compound, molecular docking studies have been instrumental in elucidating their potential mechanisms of action. For instance, in a study of 4-oxo-1,4-dihydroquinoline-3-carboxamides as potential anticancer agents, docking simulations were performed against the Axl kinase domain (PDB ID: 5U6B). researchgate.net The results of these simulations help in understanding the binding modes and affinities of these compounds within the active site of the kinase.
In a different investigation, a close analogue, N-methyl-3-acetyl-7-methoxy 1,4-dihydroquinoline, was docked into the active sites of two kinases implicated in neurodegenerative diseases: dual-specificity tyrosine-phosphorylation-regulated kinase 1A (hDYRK1A) and CDC-like kinase 1 (hCLK1). nih.gov The docking was carried out using the GOLD program, which employs a genetic algorithm to explore the conformational space of the ligand and identify the most favorable binding poses. nih.gov The ChemPLP fitness function was used to score and rank the different binding modes. nih.gov It is noteworthy that in this study, the ester derivative, Methyl 7-methoxy-1-methyl-1,4-dihydroquinoline-3-carboxylate, was also synthesized and showed micromolar inhibitory activity against hCLK1. nih.gov
The analysis of the binding mode reveals the specific interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Understanding these interactions is crucial for designing more potent and selective inhibitors.
In the study of N-methyl-3-acetyl-7-methoxy 1,4-dihydroquinoline with hDYRK1A and hCLK1, the docking results showed that the compound adopts a binding mode similar to that of a known inhibitor, INDY. nih.gov The aromatic ring of the dihydroquinoline core was positioned parallel to the beta-sheet that defines the ATP binding site. nih.gov Key interactions included the formation of two hydrogen bonds: one with the backbone NH of Leu241 in hDYRK1A or Leu244 in hCLK1, and another with the side chain of Lys188 in hDYRK1A or Lys191 in hCLK1. nih.gov The orientation of the lysine (B10760008) side chain in both kinases is stabilized by salt bridges with nearby glutamic acid residues (Glu203 in hDYRK1A and Glu206 in hCLK1). nih.gov
The following table summarizes the key interacting residues for N-methyl-3-acetyl-7-methoxy 1,4-dihydroquinoline within the binding pockets of hDYRK1A and hCLK1.
| Target Protein | Interacting Residues | Type of Interaction |
| hDYRK1A | Leu241, Lys188, Glu203 | Hydrogen Bonding, Salt Bridge |
| hCLK1 | Leu244, Lys191, Glu206 | Hydrogen Bonding, Salt Bridge |
The binding affinity of a ligand for its target is a measure of the strength of their interaction. In computational studies, this is often estimated through scoring functions in docking programs or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.
For the 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives targeting the Axl kinase domain, the binding affinity was evaluated using both the docking score and the PRIME MM/GBSA method. researchgate.net One of the most promising compounds exhibited a docking score of -4.085 kcal/mol and a PRIME MM/GBSA binding free energy (ΔG bind) of -63.302 kcal/mol. researchgate.net The negative values indicate a favorable binding process.
In the case of the N-methyl-3-acetyl-7-methoxy 1,4-dihydroquinoline docked into hDYRK1A and hCLK1, the ChemPLP fit scores were 63.59 and 67.99, respectively. nih.gov A higher score generally indicates a better fit and a more favorable binding interaction. These scores, combined with the detailed analysis of the binding mode, provide a comprehensive picture of the ligand-target interactions at the molecular level.
The table below presents the calculated binding energies and docking scores for selected analogues of this compound against their respective targets.
| Compound Analogue | Target Protein | Docking Score (kcal/mol) | MM/GBSA ΔG bind (kcal/mol) |
| 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative | Axl Kinase (5U6B) | -4.085 | -63.302 |
| N-methyl-3-acetyl-7-methoxy 1,4-dihydroquinoline | hDYRK1A | ChemPLP Score: 63.59 | Not Reported |
| N-methyl-3-acetyl-7-methoxy 1,4-dihydroquinoline | hCLK1 | ChemPLP Score: 67.99 | Not Reported |
Advanced Spectroscopic and Analytical Characterization of 1,4 Dihydroquinoline 3 Carboxylates
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of 1,4-dihydroquinoline-3-carboxylate derivatives. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise arrangement of atoms and their connectivity within the molecule can be established.
Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation
The ¹H NMR spectrum of a 1,4-dihydroquinoline-3-carboxylate derivative provides a wealth of information regarding the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For instance, in a representative compound such as methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, the aromatic protons of the quinoline (B57606) ring system typically appear as multiplets in the downfield region of the spectrum. mdpi.com The protons of the methyl ester group (-COOCH₃) and any N-methyl (-NCH₃) or S-methyl (-SCH₃) substituents will each give rise to a characteristic singlet. The precise chemical shifts of these signals are influenced by the electronic environment of the protons. mdpi.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic). For example, the carbonyl carbon of the ester group will have a characteristic downfield chemical shift. mdpi.com The carbons of the quinoline ring will appear in the aromatic region, and the carbons of the methyl substituents will be found in the upfield region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Data for a Methyl 1,4-dihydroquinoline-3-carboxylate Derivative
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 7.48-8.16 (m) | 118.2-148.1 |
| N-CH₃ | 4.11 (s) | 36.9 |
| COO-CH₃ | 3.79 (s) | 52.1 |
| S-CH₃ | 2.54 (s) | 19.0 |
| C=O (ester) | - | 166.1 |
| C=O (keto) | - | 172.4 |
Data is for methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate and is illustrative for this class of compounds. mdpi.com
Two-Dimensional NMR Techniques for Connectivity Elucidation
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are often necessary to definitively establish the connectivity of atoms in complex molecules like 1,4-dihydroquinoline-3-carboxylates. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for piecing together fragments of the molecule, such as the spin systems within the aromatic ring.
An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals for all C-H bonds in the molecule.
The HMBC experiment is particularly powerful as it reveals correlations between protons and carbons that are separated by two or three bonds. This long-range connectivity information is crucial for linking together the different fragments of the molecule identified by COSY and for assigning the signals of quaternary carbons (those with no attached protons), such as the carbonyl carbons and the substituted carbons of the aromatic ring. For complex structures, a combination of these 2D NMR techniques is often required for complete and unambiguous structural assignment. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule.
For 1,4-dihydroquinoline-3-carboxylate derivatives, the mass spectrum will typically show a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺), which confirms the molecular weight of the compound. mdpi.com The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for esters may include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The specific fragmentation pattern will be characteristic of the substitution pattern on the 1,4-dihydroquinoline (B1252258) ring system.
HRMS is particularly useful for confirming the molecular formula of a newly synthesized compound. By measuring the m/z value to several decimal places, the elemental composition can be determined with a high degree of confidence, which is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 2: Representative Mass Spectrometry Data for a this compound Derivative
| Compound | Molecular Formula | Calculated Mass | Observed [M+H]⁺ (m/z) |
| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₃H₁₃NO₃S | 263.06 | 264.0 |
| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | C₁₃H₁₃NO₃S | 263.06 | 264.2 |
Data is illustrative for this class of compounds. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific wavenumbers that correspond to the vibrational frequencies of different chemical bonds.
For a compound like this compound, the IR spectrum would be expected to show several characteristic absorption bands. The presence of the ester functional group would be indicated by a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1700-1750 cm⁻¹. Another key absorption would be the C-O stretching vibration of the ester, which usually appears in the 1000-1300 cm⁻¹ region. The N-H stretch of the dihydroquinoline ring would be observed as a band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.
Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| N-H (amine) | Stretch | 3200 - 3500 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=O (ester) | Stretch | 1700 - 1750 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-O (ester) | Stretch | 1000 - 1300 |
These are general ranges and the exact positions can vary based on the specific molecular structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For novel 1,4-dihydroquinoline-3-carboxylate derivatives, obtaining a single crystal suitable for X-ray diffraction analysis can provide unequivocal proof of its structure. nih.gov
The crystallographic data allows for the visualization of the molecule's conformation, including the planarity of the quinoline ring system and the orientation of the substituents. Intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice, can also be identified and analyzed. nuph.edu.ua This information is invaluable for understanding the solid-state properties of the compound and can provide insights into its potential biological activity. For example, the crystal structure of methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate has been determined, confirming its molecular geometry and packing in the solid state. mdpi.com
Chromatographic Techniques (e.g., HPLC, LC/MS) for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of synthesized 1,4-dihydroquinoline-3-carboxylates and for analyzing reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating, identifying, and quantifying the components of a mixture.
In a typical HPLC analysis of a 1,4-dihydroquinoline-3-carboxylate derivative, a reversed-phase column is often used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions and can be used for its identification. The purity of a sample can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is particularly powerful as it provides not only the retention time of a compound but also its molecular weight and fragmentation data, allowing for a high degree of confidence in the identification of the components of a mixture. LC/MS is routinely used to monitor the progress of chemical reactions and to confirm the identity and purity of the final products. mdpi.comnih.gov
Hyphenated Techniques (e.g., LC-NMR-MS)nih.gov
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, have become indispensable tools for the structural elucidation and purity assessment of complex organic molecules like 1,4-dihydroquinoline-3-carboxylates. chemijournal.comlongdom.org The online combination of Liquid Chromatography (LC) with Nuclear Magnetic Resonance (NMR) and/or Mass Spectrometry (MS) provides a powerful platform for analyzing reaction mixtures, isolating products, and confirming molecular structures with high sensitivity and specificity. saspublishers.comnih.gov Techniques such as LC-MS, LC-NMR, and the particularly potent triple-hyphenation, LC-NMR-MS, allow for the direct correlation of chromatographic peaks with their corresponding mass and detailed structural data. chemijournal.com
In the context of synthesizing and characterizing derivatives of this compound, hyphenated techniques are crucial for confirming the regioselectivity of reactions and verifying the structures of the resulting products. researchgate.netmdpi.com For instance, the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been studied, where LC/MS was employed to confirm the formation of S-methylation, O-methylation, and N-methylation products. nih.gov The purity and structure of the obtained compounds were verified by the presence of the corresponding [M+H]⁺ ion in the mass spectra. researchgate.netnih.gov
Detailed research findings from the analysis of these methylation products demonstrate the utility of combining LC/MS with NMR spectroscopy for unambiguous characterization. The structural assignments were corroborated by comprehensive ¹H-NMR and ¹³C-NMR data. nih.gov
The LC/MS data for the key products are summarized below, showing the characteristic protonated molecular ions that confirm their respective molecular weights.
| Compound Name | Molecular Ion [M+H]⁺ (m/z) | Relative Intensity (%) | Key Fragment Ion (m/z) | Relative Intensity (%) |
|---|---|---|---|---|
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | 250.2 | 90.0 | 218.2 | 100 |
| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | 264.2 | 100.0 | 232.2 | 50 |
| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | 264.0 | 90.0 | 232.0 | 100 |
Complementing the mass spectrometry data, ¹H-NMR spectroscopy provides precise information about the proton environment in each molecule. The chemical shifts (δ) and coupling constants (J) are indicative of the specific substitution patterns achieved during methylation. nih.gov
| Compound Name | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | 11.60 (br. s, 1H, OH), 8.05 (d, J=7.6, 1H, Ar), 7.72–7.64 (m, 2H, Ar), 7.36 (td, J=7.6, J=1.1, 1H, Ar), 3.77 (s, 3H, COOCH₃), 2.65 (s, 3H, SCH₃) |
| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | 8.09 (dd, J=7.6, J=1.1, 1H, Ar), 7.89 (dd, J=7.6, J=1.1, 1H, Ar), 7.80 (td, J=7.6, J=1.1, 1H, Ar), 7.56 (td, J=7.6, J=1.1, 1H, Ar), 4.03 (s, 3H, 4-OCH₃), 3.94 (s, 3H, COOCH₃), 2.62 (s, 3H, SCH₃) |
| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | 8.16 (dd, J=7.6, J=1.1, 1H, Ar), 7.88–7.81 (m, 2H, Ar), 7.48 (td, J=7.6, J=1.1, 1H, Ar), 4.11 (s, 3H, 1-NCH₃), 3.79 (s, 3H, COOCH₃), 2.54 (s, 3H, SCH₃) |
Further structural confirmation is provided by ¹³C-NMR, which details the carbon skeleton of the molecules. The chemical shifts are sensitive to the electronic environment of each carbon atom, clearly distinguishing between the different methylated isomers. nih.gov
| Compound Name | Chemical Shifts (δ, ppm) |
|---|---|
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | 172.0 (CS), 166.5, 149.2, 140.6, 132.4, 124.7, 124.2, 118.4, 52.0 (COOCH₃), 15.6 (SCH₃) |
| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | 166.0 (CS), 159.8, 157.2, 148.3, 131.5, 127.5, 125.8, 122.7, 119.8, 114.6, 61.5 (4-OCH₃), 52.9 (COOCH₃), 13.0 (SCH₃) |
| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | 172.4 (CS), 166.1, 148.1, 141.9, 133.2, 125.9, 125.3, 124.3, 124.2, 118.2, 52.1 (COOCH₃), 36.9 (1-NCH₃), 19.0 (SCH₃) |
The synergistic combination of these hyphenated techniques provides a comprehensive and definitive analytical characterization of 1,4-dihydroquinoline-3-carboxylate derivatives, which is essential for advancing research in this area. nih.gov
Applications of Methyl 1,4 Dihydroquinoline 3 Carboxylate and Its Derivatives in Advanced Chemical Research
Utility as Building Blocks in Complex Organic Synthesis
The 1,4-dihydroquinoline (B1252258) core, an analogue of Hantzsch 1,4-dihydropyridines, serves as a pivotal intermediate in the synthesis of a variety of more complex heterocyclic systems. Its reactivity allows for further elaboration and construction of fused-ring structures and poly-substituted quinolines, which are prevalent in many biologically active molecules.
One key synthetic application involves domino reactions, also known as cascade or tandem reactions, which allow for the construction of complex molecules from simple starting materials in a single step, enhancing synthetic efficiency. For instance, domino Povarov reactions involving in situ generated β-enamino esters (derived from the reaction of arylamines and methyl propiolate) with imines can lead to the stereoselective formation of polysubstituted tetrahydroquinolines. beilstein-journals.org While not starting directly from Methyl 1,4-dihydroquinoline-3-carboxylate, this demonstrates the utility of related intermediates in building the core structure, which can then be further modified. The 1,4-dihydroquinoline framework itself is amenable to oxidation, readily converting to the aromatic quinoline (B57606) system, a transformation that is often a key step in the synthesis of quinoline-based drugs and natural products. mdpi.com
Furthermore, the functional groups present on this compound, such as the ester and the secondary amine within the dihydropyridine (B1217469) ring, offer multiple sites for chemical modification. For example, alkylation reactions can be performed on derivatives of the core structure to introduce various substituents, creating libraries of compounds for further study. nih.govnih.gov These reactions are crucial for developing new derivatives with tailored properties, showcasing the scaffold's role as a versatile building block in combinatorial chemistry and drug discovery. nih.gov The synthesis of fused heterocyclic systems, such as pyrazolo[4,3-c]quinolin-4(5H)-ones, often proceeds through intermediates derived from functionalized quinolines, highlighting the importance of the foundational quinoline structure in accessing novel chemical space. researchgate.net
Design and Evaluation of Chemical Delivery Systems (CDS)
Derivatives of this compound are integral to the design of sophisticated Chemical Delivery Systems (CDS), particularly for targeted drug delivery to the central nervous system (CNS). These systems are engineered to overcome the formidable blood-brain barrier (BBB), a highly selective membrane that protects the brain but also blocks the entry of most therapeutic agents. beilstein-journals.orgnih.govresearchgate.net
The primary strategy employed by dihydroquinoline-based CDS is a redox mechanism analogous to the body's own NADH/NAD+ coenzyme system. nih.gov The process involves linking a therapeutic drug to a lipophilic 1,4-dihydroquinoline carrier molecule. This drug-carrier conjugate is designed to be lipid-soluble, allowing it to passively diffuse across the BBB into the brain. nih.govresearchgate.netnih.gov
Once inside the CNS, the 1,4-dihydroquinoline carrier undergoes enzymatic oxidation to its corresponding quaternary quinolinium salt. nih.gov This transformation is a critical "lock-in" step. The newly formed quinolinium ion is charged and significantly less lipophilic, which prevents it from diffusing back across the BBB into the systemic circulation. nih.govnih.gov This mechanism effectively traps the drug conjugate within the brain, where subsequent enzymatic cleavage can slowly release the active drug, leading to a sustained therapeutic effect at the target site while minimizing peripheral exposure and associated side effects. beilstein-journals.org
A significant advantage of 1,4-dihydroquinoline carriers over the more extensively studied 1,4-dihydropyridine (B1200194) systems is their enhanced stability. Dihydropyridine-based carriers are susceptible to hydration and degradation in acidic aqueous environments, which can limit their shelf-life and in vivo efficacy. nih.gov In contrast, dihydroquinoline derivatives have demonstrated greater resistance to such degradation, making them more robust candidates for CDS development. nih.gov
In vivo studies have validated the effectiveness of this approach. For example, a radiolabeled 1,4-dihydroquinoline carrier injected into rats showed rapid penetration into the CNS. nih.gov Subsequent analysis of brain homogenates confirmed its oxidation to the corresponding quinolinium salt was completed in under five minutes. nih.gov In another study, γ-aminobutyric acid (GABA), a neurotransmitter that poorly crosses the BBB, was attached to a 1,4-dihydroquinoline carrier. Following injection in mice, a significant alteration in locomotor activity was observed, providing strong evidence that the carrier successfully transported GABA across the BBB to exert a pharmacological effect on the CNS. nih.gov
| Carrier Type | Key Feature | Advantage over Predecessors | Evidence of Brain Penetration |
|---|---|---|---|
| 1,4-Dihydropyridine | Redox-based "lock-in" | Pioneered the redox CDS concept | Established proof-of-concept for brain targeting |
| 1,4-Dihydroquinoline | Redox-based "lock-in" | Greater stability in acidic media compared to dihydropyridines nih.gov | Rapid CNS penetration and oxidation to quinolinium salt observed in rats nih.gov |
| 1,2-Dihydroisoquinoline | Redox-based "lock-in" | Evaluated for suitable acid-resistance | In vivo distribution studies conducted with testosterone (B1683101) and hydrocortisone (B1673445) conjugates nih.gov |
Fundamental Studies of Enzyme and Receptor Interactions (In Vitro Models)
The dihydroquinoline scaffold and its oxidized quinoline/quinolinone counterparts are frequently used in fundamental research to probe the active sites of enzymes and receptors. Their rigid, planar structure and capacity for diverse functionalization make them ideal probes for investigating molecular recognition and inhibition mechanisms.
The general quinoline scaffold has been identified as a promising framework for the development of protease inhibitors. Proteases are enzymes that catalyze the breakdown of proteins and are critical targets in various diseases, including viral infections and cancer. biorxiv.org The inhibitory mechanism of small molecules like quinoline derivatives often involves their ability to fit into the active site of the protease, blocking access to the natural substrate. nih.gov
Inhibition can be competitive, where the inhibitor directly competes with the substrate for binding to the active site. nih.gov Molecular modeling and kinetic studies of 8-hydroxyquinoline (B1678124) derivatives against the West Nile virus serine protease, for instance, have shown a competitive mode of inhibition. nih.gov The quinoline ring system can engage in hydrophobic and π-π stacking interactions with amino acid residues in the active site, while strategically placed functional groups can form hydrogen bonds or other polar contacts, enhancing binding affinity and specificity. nih.gov While specific mechanistic studies focusing exclusively on the dihydro-quinoline scaffold are less common, the principles derived from related quinoline and quinolinone inhibitors are highly relevant. These scaffolds serve as rigid platforms upon which pharmacophoric elements can be arranged to achieve potent and selective enzyme inhibition.
Derivatives based on the quinoline and quinolinone core have been extensively investigated as inhibitors of key enzymes in the replication cycle of the Human Immunodeficiency Virus Type 1 (HIV-1). Two critical targets are Reverse Transcriptase (RT), which converts the viral RNA genome into DNA, and its associated Ribonuclease H (RNase H) domain, which degrades the RNA strand of the RNA:DNA hybrid.
Numerous studies have reported on quinolinone-based derivatives that act as potent inhibitors of the RNase H function of HIV-1 RT. The mechanism of these inhibitors often relies on their ability to chelate the two essential magnesium ions (Mg²⁺) present in the RNase H catalytic site. nih.gov By binding to these metal ions, the inhibitors prevent the enzyme from performing its catalytic function. Docking studies have shown that the quinolinone core, often with a carboxylic acid at the 3-position and a carbonyl at the 4-position, provides the necessary geometry to coordinate with the Mg²⁺ cofactors. nih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing these inhibitors. For example, research on a series of N-substituted quinolinonyl diketo acid derivatives revealed that modifications to the quinolinone ring could significantly impact selectivity and potency. While some compounds showed dual inhibition of both HIV integrase and RNase H, others could be fine-tuned to be highly selective for one enzyme over the other. nih.gov A separate study on non-diketo acid quinolinone derivatives identified compounds with inhibitory concentrations (IC₅₀) in the low micromolar range against RNase H, with the most potent derivatives featuring a methylnapht-1-yl group on the quinolinone ring. nih.govmdpi.com
| Compound Series | Key Structural Feature | Target Enzyme | Reported IC₅₀ Values | Proposed Mechanism |
|---|---|---|---|---|
| Quinolinonyl Diketo Acids (DKA) | Diketo acid chain | HIV-1 RNase H / Integrase | 5.1 µM (for RNase H, compound 2) nih.gov | Chelation of Mg²⁺ ions in the active site |
| N-Substituted Quinolinonyl DKAs | Varied N-1 benzyl (B1604629) substituents | HIV-1 Integrase (selective) | >10 µM (most compounds against RNase H) nih.gov | Primarily binds to Integrase active site |
| Non-DKA Quinolones (Acids) | 6-(1-Naphthylmethyl) substituent | HIV-1 RNase H | 1.51 µM (compound 4o) mdpi.com | Chelation of Mg²⁺ ions in the active site nih.gov |
| Non-DKA Quinolones (Esters) | 6-(1-Naphthylmethyl) substituent | HIV-1 RNase H | 1.49 µM (compound 5o) mdpi.com | Chelation of Mg²⁺ ions in the active site nih.gov |
| Non-DKA Quinolones (Acids) | 6-(2-Naphthylmethyl) substituent | HIV-1 RNase H | 19.59 µM (compound 4p) mdpi.com | Chelation of Mg²⁺ ions in the active site nih.gov |
Ligand Design and Binding Affinities for Receptors (e.g., CB2 Cannabinoid Receptor)
The 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) scaffold, a close derivative of this compound, has been identified as a promising template for the design of potent and selective ligands for the CB2 cannabinoid receptor. ucl.ac.beucl.ac.be The CB2 receptor is a key target in drug discovery due to its involvement in various physiological and pathological processes, making the development of selective ligands a significant area of research. ucl.ac.benih.gov
A series of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives have been synthesized and evaluated for their binding affinity to both human CB1 and CB2 cannabinoid receptors. ucl.ac.be These studies have consistently shown that these derivatives exhibit marked selectivity for the CB2 receptor. ucl.ac.benih.govebi.ac.uk Molecular modeling studies have further elucidated the interaction between these compounds and the CB2 receptor, indicating a combination of hydrogen bonding and aromatic/hydrophobic interactions are crucial for binding. ucl.ac.benih.gov
The binding affinities, expressed as Ki values, demonstrate the potency of these derivatives. For instance, modifications at the N1-position and the 3-carboxamide group of the quinoline core have been systematically explored to optimize CB2 receptor affinity. Research has shown that certain substituents can significantly enhance binding. For example, derivatives with bulky and lipophilic groups at the 3-carboxamide position, such as adamantyl moieties, have displayed high affinity for the CB2 receptor. mdpi.com
| Compound | N1-Substituent | 3-Carboxamide Substituent | Ki (nM) for hCB2 |
|---|---|---|---|
| Derivative A | n-pentyl | (3,5-dimethyl)adamantyl | 5.3 |
| Derivative B | n-pentyl | (-)-(1-adamantyl)ethyl | 26.1 |
| Derivative C | benzyl | (3,5-dimethyl)adamantyl | 54.6 |
| Derivative D | 4-fluorobenzyl | adamantyl | 83 |
Data compiled from multiple research findings. ucl.ac.be
Further functional assays, such as [35S]-GTPγS binding, have confirmed that many of these high-affinity ligands act as agonists at the CB2 receptor. ucl.ac.benih.gov Interestingly, subtle structural modifications can switch the functionality from agonist to antagonist or inverse agonist, highlighting the sensitivity of the receptor to the ligand's chemical architecture. ucl.ac.be
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
The optimization of the 1,4-dihydroquinoline-3-carboxylate scaffold for various biological targets is heavily reliant on understanding its structure-activity relationships (SAR). For CB2 receptor ligands, extensive SAR studies have been conducted on the 4-oxo-1,4-dihydroquinoline-3-carboxamide series. mdpi.comnih.gov
Key findings from these studies indicate that:
N1-Position: Alkyl chains at the C1 position, particularly an n-pentyl group, generally lead to high affinity for the CB2 receptor. mdpi.com Aromatic substituents like a benzyl group are also tolerated, though sometimes with slightly reduced affinity. ucl.ac.be
C3-Position: The 3-carboxamide group is a critical determinant of binding affinity. Bulky, lipophilic, and saturated substituents, such as adamantyl rings, are highly favorable for CB2 affinity and selectivity. mdpi.com The stereochemistry of substituents at this position can also influence binding, with some enantiomers showing higher affinity than others. ucl.ac.be
Quinoline Ring Substitutions: The introduction of substituents on the quinoline core itself has been investigated. For instance, adding a chlorine atom at the C7 position of the quinoline ring can enhance CB2 receptor affinity. ucl.ac.be Conversely, substitutions at the C2 position have been found to be detrimental, causing a significant decrease in affinity. ucl.ac.be
4-Position: The 4-oxo group is important for the agonistic activity of these compounds. Replacing it with a 4-thioxo group can switch the compound's functionality to that of an antagonist or inverse agonist. ucl.ac.be
These SAR insights are crucial for the rational design of new derivatives with improved potency, selectivity, and desired functional activity at the CB2 receptor. nih.gov
Research into Corrosion Inhibition Mechanisms
Beyond its biomedical applications, the quinoline scaffold, including derivatives of this compound, has been explored for its utility in industrial settings, particularly as corrosion inhibitors for metals like mild steel in acidic environments. bohrium.comnajah.edu The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the aggressive medium. najah.edu
The inhibition mechanism involves the interaction of the inhibitor molecule with the metal surface. Quinoline derivatives possess heteroatoms (nitrogen and often oxygen) and π-electrons in their aromatic rings, which act as active centers for adsorption. jmaterenvironsci.com This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the heteroatoms and the metal's d-orbitals). bohrium.com
Electrochemical studies, such as potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS), are employed to evaluate the inhibition efficiency and elucidate the mechanism. bohrium.comnajah.edu Tafel polarization studies often reveal that these quinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edumdpi.com
EIS measurements provide further insight into the protective film's properties. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of an adsorbed layer on the metal surface. bohrium.com The inhibition efficiency (IE%) of these compounds is concentration-dependent, with higher concentrations generally providing better protection up to a certain point. bohrium.comnajah.edu
| Inhibitor | Concentration (M) | Inhibition Efficiency (IE%) from PDP | Inhibition Efficiency (IE%) from EIS | Inhibitor Type |
|---|---|---|---|---|
| Methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-1) | 1 x 10-3 | 89.8 | - | Cathodic-type |
| Methyl 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-2) | 1 x 10-3 | 94.1 | - | Cathodic-type |
| 5-((2-(4-nitrophenyl)-1H-benzo[d]imidazol-1-yl)-methyl)-quinolin-8-ol (Q-NO2) | - | - | - | Mixed-type |
| 1-Methylisoquinoline | 600 ppm | - | - | Mixed-type (at high concentrations) |
Data compiled from multiple research findings. bohrium.comjmaterenvironsci.comasrjetsjournal.org
The adsorption of these inhibitors on the mild steel surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. bohrium.comnajah.edu The study of quinoline derivatives as corrosion inhibitors is an active area of research, with ongoing efforts to develop environmentally friendly and highly efficient inhibitors for various industrial applications.
Q & A
Q. What are the standard synthetic protocols for preparing Methyl 1,4-dihydroquinoline-3-carboxylate and its derivatives?
this compound derivatives are typically synthesized via multicomponent reactions or hydrogenation. For example, hydrogenation of ethyl 7-azido-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate with stannous chloride in concentrated HCl yields ethyl 7,8-diamino derivatives . Alternatively, catalytic hydrogenation with Pd/C in methanol under reflux produces high-purity intermediates, as demonstrated in the synthesis of ethyl 7-amino derivatives . Key steps include monitoring reactions via TLC and characterizing products via NMR, HRMS, and X-ray crystallography.
Q. How are this compound derivatives structurally characterized?
Structural elucidation relies on X-ray crystallography (e.g., monoclinic crystal systems with space group P21/c), NMR (¹H/¹³C chemical shifts for aromatic protons and ester groups), and HRMS for molecular ion confirmation. For instance, single-crystal studies of ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate revealed lattice parameters (a = 26.32 Å, b = 7.0628 Å) and hydrogen-bonding networks critical for stability . SHELX software is widely used for refining crystallographic data .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in synthesizing substituted derivatives?
Reaction parameters (temperature, solvent, catalyst) significantly alter outcomes. For example:
- Reducing ethyl 7-azido-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1 ) with SnCl₂ in HCl at room temperature yields ethyl 7,8-diamino derivative 2 , while refluxing in ethanol produces 7,8-diamino-1,4-dihydroquinoline-3-carboxylic acid (3 ) as the sole product .
- Iridium-catalyzed amination at 80°C in DME achieves 90% yield for methyl (S)-7-(4-(but-3-en-2-yl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, highlighting temperature-dependent enantioselectivity .
| Reaction Condition | Product | Yield | Key Characterization |
|---|---|---|---|
| SnCl₂ in HCl, r.t. | 2 | 85% | NMR, X-ray |
| Ethanol, reflux | 3 | 95% | HRMS, IR |
Q. What strategies enhance the pharmacological activity of this compound derivatives?
Substituent engineering at positions 6, 7, and 8 modulates bioactivity:
- Piperazine or phenylpiperazine groups at position 7 improve antibacterial and antifungal properties .
- Fluorine or methoxy substituents enhance bioavailability and metabolic stability, as seen in quinolone antibiotics like moxifloxacin . Computational docking studies (e.g., molecular dynamics with bacterial DNA gyrase) guide rational design .
Q. How should researchers resolve contradictions in synthetic outcomes?
Discrepancies often arise from unintended intermediates or side reactions. For example:
- Reduction of nitro groups may yield hydroxylamine intermediates instead of amines, requiring careful monitoring via LC-MS .
- Contradictory crystal packing data (e.g., hydrogen-bonding motifs) necessitate validation through multiple datasets and refinement tools like SHELXL .
Methodological Guidance
Q. What analytical workflows are recommended for purity assessment?
- Chromatography : HPLC with UV detection (λ = 254 nm) for quantifying impurities like EP impurity H (CAS 721970-35-0) .
- Spectroscopy : ¹H NMR (δ 8.5–8.7 ppm for C3 carbonyl protons) and IR (C=O stretches at ~1700 cm⁻¹) .
- Crystallography : SHELXD for phase determination and SHELXL for refinement, particularly for high-resolution or twinned data .
Q. What computational tools support structure-activity relationship (SAR) studies?
- Docking Software : AutoDock Vina or Schrödinger Suite for predicting binding affinities to targets like DNA gyrase.
- QM/MM Simulations : Gaussian 16 for optimizing transition states in cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
